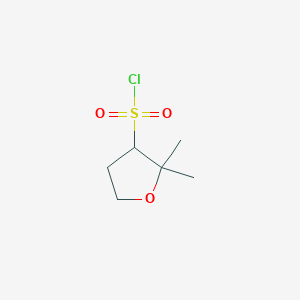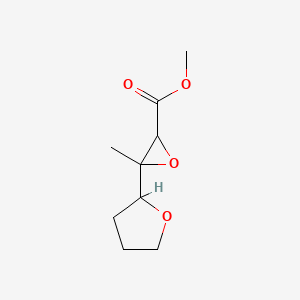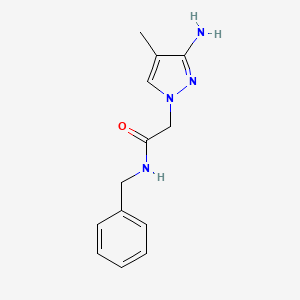
3-(6-Aminopyridin-2-YL)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Aminopyridin-2-YL)phenol: is an organic compound that features a phenol group attached to a pyridine ring, which is further substituted with an amino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Aminopyridin-2-YL)phenol typically involves the reaction of 4-aminophenol with 2-chloro-3-nitropyridine. This reaction yields 4-(3-nitropyridin-2-ylamino)phenol, which is then reduced to this compound using sodium sulfide in aqueous media . This method is preferred over catalytic hydrogenation due to its simplicity and cost-effectiveness.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions: 3-(6-Aminopyridin-2-YL)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium sulfide is used for the reduction of nitro groups.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Chemistry: 3-(6-Aminopyridin-2-YL)phenol is used as an intermediate in the synthesis of various heterocyclic compounds. It is also employed in the development of novel ligands for coordination chemistry.
Biology: In biological research, this compound is investigated for its potential as a building block for bioactive molecules. It has shown promise in the development of antitumor agents .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 3-(6-Aminopyridin-2-YL)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenol group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
- 4-(3-Nitropyridin-2-ylamino)phenol
- 4-(3-Aminopyridin-2-ylamino)phenol
Comparison: 3-(6-Aminopyridin-2-YL)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted applications in research and industry .
特性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
3-(6-aminopyridin-2-yl)phenol |
InChI |
InChI=1S/C11H10N2O/c12-11-6-2-5-10(13-11)8-3-1-4-9(14)7-8/h1-7,14H,(H2,12,13) |
InChIキー |
GHUZEOITWDJMTF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)C2=NC(=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid hydrochloride](/img/structure/B13170297.png)
![Methyl 2,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13170305.png)
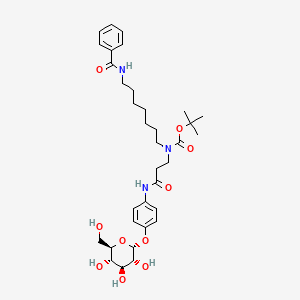
![1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13170315.png)
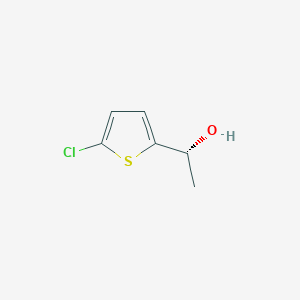
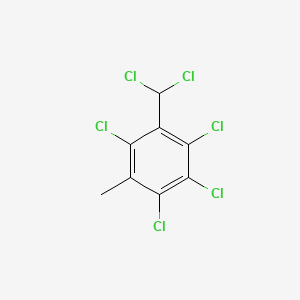

![1-(Bromomethyl)-1-[(tert-butoxy)methyl]cyclopropane](/img/structure/B13170342.png)
